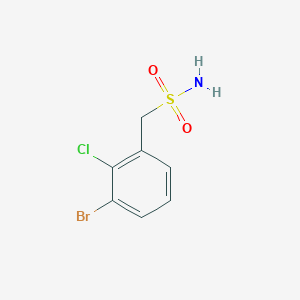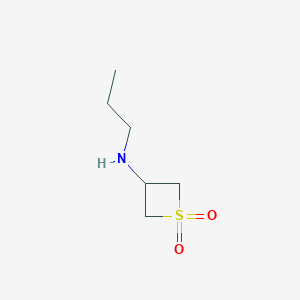![molecular formula C9H15N3 B13241751 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine](/img/structure/B13241751.png)
1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
The synthesis of 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine typically involves the formation of the imidazole ring followed by the introduction of the cyclopropan-1-amine moiety. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Cyclopropan-1-amine Moiety: This step involves the reaction of the imidazole derivative with cyclopropan-1-amine under suitable conditions, such as the presence of a base or a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropan-1-amine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropan-1-amine moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine can be compared with other imidazole derivatives, such as:
1-(Propan-2-yl)-1H-imidazol-2-amine: This compound has a similar imidazole structure but lacks the cyclopropan-1-amine moiety, which may result in different biological activities and properties.
1-(1,3-Thiazol-2-yl)propan-1-amine: This compound contains a thiazole ring instead of an imidazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with the cyclopropan-1-amine moiety, potentially offering distinct advantages in terms of biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
1-(3-propan-2-ylimidazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7(2)12-6-11-5-8(12)9(10)3-4-9/h5-7H,3-4,10H2,1-2H3 |
Clé InChI |
AMUNVQFXIFILSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NC=C1C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13241676.png)
amine](/img/structure/B13241694.png)



![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)




![4-[(3-fluorophenyl)methyl]-1H-imidazole](/img/structure/B13241766.png)

